1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a pyrazole ring substituted with an o-tolyl group and a sulfonyl chloride group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that sulfonyl chloride compounds can react with amines to form sulfonamides . This reaction could potentially lead to the inhibition or activation of certain biochemical processes.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of these parasites, affecting their survival and proliferation.
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Based on the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound might induce cell death in these parasites, thereby alleviating the symptoms of these diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process. One common method involves the reaction of o-tolyl hydrazine with ethyl acetoacetate to form 1-(o-tolyl)-1H-pyrazole. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process typically includes purification steps like recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or other hydride donors are employed.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes or receptors.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(p-Tolyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(m-Tolyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
1-(o-Tolyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness: 1-(o-Tolyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the ortho-tolyl group, which can influence its reactivity and interactions compared to its para- and meta- counterparts. The sulfonyl chloride group also provides distinct reactivity, making it a valuable intermediate in various chemical transformations.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-methylphenyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)16(11,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMWMVDJOVJLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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